Endo‑Stereochemistry Drives 85% Isolated Yield in Photoresist Sulfonamide Synthesis vs. Halogen‑Based Routes
In the patented process for producing N‑(bicyclo[2.2.1]hept‑5‑en‑2‑ylmethyl)‑1,1,1‑trifluoromethanesulfonamide, a starting material containing 82% endo‑amine (the (1R,2R,4R) isomer present in CAS 3211‑86‑7) is reacted with trifluoromethanesulfonic anhydride under aqueous‑organic biphasic conditions. The reaction proceeds with high selectivity, affording an 85% isolated yield of the target sulfonamide at 99.9% purity after simple distillation [1]. By contrast, the prior‑art process using sulfonic halides (e.g., CF₃SO₂Cl) with the same amine generates halogen adducts that drastically reduce yield and necessitate multi‑stage distillation for separation [1]. This demonstrates that the endo configuration, combined with the anhydride‑based protocol, avoids olefin halogenation side reactions that plague generic starting materials or alternative reagent systems.
| Evidence Dimension | Isolated yield of sulfonamide photoresist monomer |
|---|---|
| Target Compound Data | 85% yield, 99.9% purity (endo‑rich feed, 82% endo isomer) |
| Comparator Or Baseline | Prior art using sulfonic halides on the same amine: low yields + halogen adduct by‑products |
| Quantified Difference | Yield improvement from 'low' (non‑quantified) to 85%; by‑product formation eliminated |
| Conditions | Reaction with (CF₃SO₂)₂O, NaOH, H₂O/heptane, 10–20 °C, 1 h; product isolated by vacuum distillation |
Why This Matters
Users procuring this compound for photoresist intermediate synthesis can expect a reproducible, high‑yielding route without the costly purification burden inherent to halide‑based methods.
- [1] Matsunaga, K.; Komata, T. 'Process for producing N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide'. U.S. Patent Application US20080071113, March 20, 2008. Example 1. View Source
